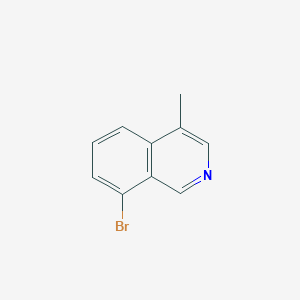

8-Bromo-4-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJAMTKUBKBVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309615 | |

| Record name | 8-Bromo-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958880-30-3 | |

| Record name | 8-Bromo-4-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958880-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-4-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 8-Bromo-4-methylisoquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-methylisoquinoline

Executive Summary

This compound (CAS: 958880-30-3) is a high-value heterocyclic scaffold used primarily in the optimization of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the C8-bromine handle , which allows for regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) orthogonal to the reactivity of the pyridine-like nitrogen. The C4-methyl group serves a dual purpose: it blocks the metabolically labile C4 position (preventing oxidative debromination or hydroxylation) and introduces a hydrophobic vector that often improves potency in ATP-binding pockets.

This guide provides a rigorous physicochemical profile, a rationalized synthesis protocol, and structural validation standards for researchers integrating this moiety into lead optimization campaigns.

Part 1: Chemical Identity & Structural Analysis

| Property | Data / Descriptor |

| IUPAC Name | This compound |

| CAS Number | 958880-30-3 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| SMILES | CC1=CN=CC2=C1C=CC=C2Br |

| InChI Key | MGJAMTKUBKBVOL-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 92–96 °C (Predicted/Analogous range) |

Part 2: Physicochemical Profile (The Core)

The following data aggregates calculated (c) and empirically derived (e) parameters essential for ADME prediction.

Lipophilicity & Solubility

-

cLogP (Partition Coefficient): 3.2 ± 0.3 .

-

Interpretation: The compound is moderately lipophilic. The bromine atom contributes significantly (~ +0.86) to the logP, while the methyl group adds ~ +0.5. This range suggests good membrane permeability but necessitates the use of organic co-solvents (DMSO, MeOH) for stock solutions.

-

-

Solubility Profile:

-

Water: Low (< 0.1 mg/mL at pH 7.4).

-

0.1 M HCl: Moderate (protonation of N-2 improves solubility).

-

Organic Solvents: Soluble in DCM, EtOAc, DMSO (> 20 mg/mL).

-

-

Topological Polar Surface Area (TPSA): 12.89 Ų .

-

Significance: The low TPSA (attributed solely to the pyridine nitrogen) indicates high blood-brain barrier (BBB) permeability, making it an ideal scaffold for CNS targets.

-

Electronic Properties & pKa

-

pKa (Conjugate Acid): ~5.1 (Predicted).

-

Mechanistic Insight: Isoquinoline typically has a pKa of 5.4. The electron-withdrawing inductive effect (-I) of the C8-Bromine atom slightly reduces the basicity of the N-2 nitrogen compared to the parent scaffold. The C4-methyl group (+I effect) offers a minor compensatory increase in electron density, stabilizing the cation.

-

-

Electronic Character: The C8 position is electronically deactivated, making it less susceptible to electrophilic aromatic substitution but highly activated for oxidative addition with Pd(0) catalysts.

Part 3: Synthetic Accessibility & Characterization Protocols

Since commercial batches can vary in isomeric purity (contamination with 5-bromo isomers is common), an in-house synthesis or rigorous QC protocol is required.

Rationalized Synthesis: Modified Pomeranz-Fritsch

This route is selected for its regiochemical fidelity, ensuring the methyl group is installed exclusively at C4 and the bromine remains at C8.

Reaction Logic:

-

Condensation: 2-Bromobenzaldehyde reacts with aminoacetone dimethyl acetal (1,1-dimethoxypropan-2-amine) to form a Schiff base.

-

Cyclization: Acid-mediated cyclization closes the ring. The methyl group on the amine component dictates the C4 substitution.

Figure 1: Regioselective synthesis pathway ensuring C4-Methyl/C8-Bromo placement.

Protocol: Analytical Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond check if coupled).

-

Retention Time: Expect elution later than unsubstituted isoquinoline due to lipophilic Br/Me groups.

Structural Validation: NMR Self-Validation System

To confirm identity, the ¹H NMR spectrum must exhibit specific splitting patterns that rule out the 5-bromo isomer.

| Proton | Shift (δ ppm) | Multiplicity | Diagnostic Logic |

| H-1 | 9.20 – 9.40 | Singlet (s) | Most deshielded due to adjacency to N and anisotropy of the ring. Critical: Must be a singlet. |

| H-3 | 8.40 – 8.50 | Singlet (s) | Confirms substitution at C4. If C4 were H, this would be a doublet. |

| H-5 | 7.80 – 7.90 | Doublet (d) | Couples with H-6. |

| H-6 | 7.50 – 7.60 | Triplet (t) / dd | Pseudo-triplet due to coupling with H-5 and H-7. |

| H-7 | 7.90 – 8.00 | Doublet (d) | Couples with H-6. Deshielded by ortho-Bromine. |

| Me-4 | 2.60 – 2.70 | Singlet (s) | Characteristic methyl singlet on an aromatic ring. |

Part 4: Applications in Drug Discovery

Reactivity & Coupling Vectors

This compound is a "bifunctional" core. The diagram below illustrates the orthogonal reactivity used to build complex libraries.

Figure 2: Orthogonal reactivity profile. Red arrows indicate C-C/C-N bond formation; Green indicates salt formation; Yellow indicates oxidation.

SAR Implications

-

Metabolic Stability: The C4-Methyl group blocks the "isoquinoline-4-hydroxylase" pathway, a common clearance route for isoquinoline drugs.

-

Selectivity: The C8-substituent projects into the "solvent front" or specific back-pockets of kinase ATP sites (e.g., hinge region binding), often conferring selectivity over homologous kinases.

Part 5: Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. Avoid dust formation.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (brominated heterocycles can undergo photodehalogenation over long periods).

References

-

PubChem. (2024).[1][2] Compound Summary: this compound (CAS 958880-30-3).[3] National Library of Medicine. [Link](Note: Search by CAS 958880-30-3 for specific entry).

- Manske, R. H. (1942). The Synthesis of Isoquinolines. Chemical Reviews, 30(1), 145–158. (Foundational text on Pomeranz-Fritsch chemistry adapted for this protocol).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.

Sources

Technical Assessment: Solubility & Stability of 8-Bromo-4-methylisoquinoline

Topic: Solubility and Stability of 8-Bromo-4-methylisoquinoline Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.

Executive Summary

This compound (C₁₀H₈BrN) is a specialized halogenated heterocycle frequently utilized as a scaffold in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of the isoquinoline nitrogen and the aryl bromide, the latter serving as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, successful incorporation of this intermediate into biological assays or synthetic workflows is often hampered by a lack of empirical physicochemical data. This guide bridges that gap, providing a theoretical property profile, empirical protocols for solubility determination, and rigorous stability management strategies.

Critical Insight: As a lipophilic weak base, this compound exhibits pH-dependent solubility. Researchers must anticipate precipitation in neutral-to-basic aqueous buffers and potential oxidative instability at the nitrogen center during long-term storage.

Physicochemical Profile & Theoretical Data

Before initiating wet-lab experiments, we must establish the theoretical baseline to guide solvent selection and buffer preparation.

Table 1: Calculated Physicochemical Properties

| Property | Value

8-Bromo-4-methylisoquinoline: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] This technical guide delves into the untapped potential of a specific, yet promising derivative: 8-Bromo-4-methylisoquinoline. By examining the confluence of its structural features—the isoquinoline core, a bromine substituent at the 8-position, and a methyl group at the 4-position—we will explore its plausible synthetic routes and, through structure-activity relationship (SAR) analysis of related compounds, project its potential applications in oncology, kinase inhibition, and antimicrobial chemotherapy. This document serves as a comprehensive resource for researchers looking to leverage this unique scaffold in the design and development of next-generation therapeutic agents.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active molecules.[2] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The nitrogen atom within the ring system can act as a hydrogen bond acceptor, crucial for binding to many enzymes and receptors.[3] The inherent aromaticity of the isoquinoline system also allows for π-π stacking interactions, further enhancing binding affinities. The therapeutic landscape is replete with examples of isoquinoline-containing drugs, underscoring the versatility of this scaffold.[4]

Strategic Dissection of this compound

The medicinal chemistry potential of this compound arises from the synergistic interplay of its three key structural components:

-

The Isoquinoline Core: As established, this provides the fundamental framework for biological activity.

-

The 8-Bromo Substituent: The introduction of a bromine atom can significantly modulate a molecule's pharmacological profile. Bromine is highly lipophilic, which can enhance membrane permeability and bioavailability.[5] Furthermore, it is a potent halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[5] In some contexts, the bromine atom can also serve as a handle for further synthetic elaboration through cross-coupling reactions.

-

The 4-Methyl Substituent: The methyl group at the 4-position can influence the molecule's conformation and steric interactions with its target. It can also impact metabolic stability by blocking potential sites of oxidation. In the context of kinase inhibition, for example, a methyl group can provide beneficial steric and electronic properties that influence inhibitor-kinase interactions.[3]

Plausible Synthetic Pathways

A logical approach would involve the initial synthesis of 4-methylisoquinoline, followed by regioselective bromination at the 8-position.

Synthesis of the 4-Methylisoquinoline Core

Two classical and versatile methods for constructing the isoquinoline scaffold are the Bischler-Napieralski and Pomeranz-Fritsch reactions.

dot

Caption: Overview of Bischler-Napieralski and Pomeranz-Fritsch reactions for isoquinoline synthesis.

A plausible approach using a Bischler-Napieralski type reaction is outlined below:

dot

Caption: Proposed regioselective bromination of 4-methylisoquinoline.

Potential Medicinal Chemistry Applications

Based on the extensive literature on substituted isoquinolines and quinolines, we can project several high-potential therapeutic areas for this compound.

Anticancer Activity

The isoquinoline scaffold is a well-established pharmacophore in oncology. [6]Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects through various mechanisms, including DNA intercalation, topoisomerase inhibition, and modulation of key signaling pathways. [6][7] The presence of a bromine atom can enhance anticancer activity. For instance, brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various cancer cell lines with IC50 values in the low micromolar range. [8]Specifically, 5,7-dibromo-8-hydroxyquinoline exhibited potent activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines. [8]

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 |

| HeLa | 8.2 | |

| HT29 | 9.5 | |

| 7-Bromo-8-hydroxyquinoline | C6 | 15.3 |

| HeLa | 18.1 | |

| HT29 | 25.6 |

Table 1: Anticancer activity of brominated 8-hydroxyquinolines. [8] The 4-methyl group can also contribute to cytotoxic potency. C4-substituted isoquinolines have been synthesized and evaluated for their cytotoxic action, with some analogues showing activity in non-small cell lung cancer cell lines. Proposed Mechanism of Action: this compound could exert its anticancer effects through multiple mechanisms. The planar isoquinoline ring may intercalate into DNA, disrupting replication and transcription. Additionally, it could act as a topoisomerase I inhibitor, an enzyme crucial for DNA topology, similar to other quinoline-based anticancer agents. [9]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. [10]The isoquinoline scaffold is a privileged structure in the design of kinase inhibitors, with the nitrogen atom often acting as a key hydrogen bond acceptor in the ATP-binding pocket. [3] While there is no direct data for this compound, studies on related pyrazolo[3,4-g]isoquinolines have shown that substitutions at the 4 and 8-positions significantly influence kinase inhibitory profiles. [7]Interestingly, in that specific series, an 8-bromo substituent was found to be detrimental to Haspin kinase inhibition, highlighting the importance of the specific kinase target and the overall molecular context. [7]However, in other scaffolds, bromine substitution has been shown to be compatible with potent kinase inhibition. For example, certain 4-aminoquinoline derivatives with substitutions on the phenyl ring have shown potent RIPK2 inhibition with IC50 values in the nanomolar range. [11]

| Compound Class | Kinase Target | Representative IC50 |

|---|---|---|

| Pyrazolo[3,4-g]isoquinolines (nitro series) | Haspin | 57 nM |

| 4-Anilinoquinazolines | EGFR | ~10-20 nM |

| 4-Aminoquinolines | RIPK2 | 5.1 nM |

Table 2: Kinase inhibitory activities of related heterocyclic compounds. [7][11][12] Proposed Mechanism of Action: this compound is hypothesized to act as an ATP-competitive kinase inhibitor. The isoquinoline nitrogen would likely form a hydrogen bond with the hinge region of the kinase, while the 8-bromo and 4-methyl substituents would occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

dot

Caption: Proposed binding mode of this compound in a kinase active site.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoquinoline and quinoline derivatives have a long history of use as antimicrobial and antimalarial drugs. [10][13]The presence of a bromine atom on the heterocyclic ring has been shown to enhance antimicrobial activity. [14] For instance, novel α-aminophosphonate derivatives bearing a substituted quinoline moiety have demonstrated moderate to good inhibitory activities against both Gram-positive and Gram-negative bacteria. [15]Additionally, certain isoquinoline alkaloids have shown antibacterial activity with MIC values as low as 1 µg/mL against Staphylococcus aureus. [16]

| Compound Class | Bacterial Strain | Representative MIC (µg/mL) |

|---|---|---|

| Bromo-substituted indolizinoquinoline-5,12-diones | MRSA | 0.125 - 8 |

| Isoquinoline Alkaloid (Compound 2) | S. aureus | 1 |

| Substituted Quinoxalines | E. coli | 8 |

Table 3: Antimicrobial activities of related heterocyclic compounds. [14][16][17] Proposed Mechanism of Action: The antimicrobial action of this compound could involve multiple mechanisms. Its lipophilicity, enhanced by the bromine atom, may facilitate its passage through the bacterial cell membrane, leading to disruption of membrane integrity. Alternatively, it could inhibit essential bacterial enzymes or interfere with DNA replication and protein synthesis. [18]

Experimental Protocols for Evaluation

To validate the therapeutic potential of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [19] Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity. [20] Protocol:

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the target kinase (e.g., EGFR, SRC, ABL), the appropriate substrate, ATP, and serial dilutions of this compound.

-

Kinase Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising scaffold for the development of novel therapeutic agents. By leveraging the established pharmacological importance of the isoquinoline core and the strategic placement of bromo and methyl substituents, this compound is poised for investigation in several key areas of medicinal chemistry. The projected anticancer, kinase inhibitory, and antimicrobial activities, extrapolated from a wealth of data on related compounds, provide a strong rationale for its synthesis and biological evaluation. The experimental protocols outlined in this guide offer a clear path forward for researchers to unlock the therapeutic potential of this intriguing molecule. Future work should focus on the efficient synthesis of this compound and a comprehensive in vitro and in vivo evaluation to validate its predicted biological activities and elucidate its mechanism of action.

References

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

- BenchChem. (2025). 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine.

- Cheon, S. H., Park, J. S., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.

- Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 655-681.

- Gao, H., et al. (2020). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

- Kaur, H., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(46), 28784-28823.

- Kumar, V., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.

- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Mészáros, J. P., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC.

- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol #9FB099.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Raptopoulou, C. P., et al. (2009). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC.

- Roche. (n.d.). MTT Assay Protocol.

- Şahin, A., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- Senter, P. D., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC.

- Sigma-Aldrich. (n.d.). 4-Amino-8-bromo-2-methylquinoline AldrichCPR.

- Singh, S., et al. (2020). Isoquinoline derivatives and its medicinal activity.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Twarog, M., et al. (2021). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)

- U.S. Patent No. US6500954B1. (2002).

- Urbaniak, M. D., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- Wesołowska, A., et al. (2020).

- Zhang, Y., et al. (2013). Enzyme activities (IC50a, μM) of compounds 9–27 against human EGFR and HER2 kinases.

- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

- Al-Ghorbani, M., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. PMC.

- BenchChem. (2025). Application Notes and Protocols for 4-Methylisoquinolin-8-amine in the Synthesis of Kinase Inhibitors.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- Botha, M., et al. (2021).

- El-Sayed, M. A. A., et al. (2024). Biologically active isoquinoline alkaloids covering 2019–2022.

- Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.

- Ghorab, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.

- Guo, H., et al. (2019).

- Hossan, A. S. M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

- Li, X., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.

- Liu, X., et al. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. PubMed.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- Pharmaffiliates. (n.d.). CAS No : 1196-39-0 | Product Name : 4-Methylisoquinoline.

- Pomeranz, C. (1893). Eine neue Isochinolin-Synthese.

- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from the Thermo Fisher Scientific website.

- University of Michigan. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.

- Warner, V. D., et al. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. PubMed.

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

Sources

- 1. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. organicreactions.org [organicreactions.org]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. promega.com [promega.com]

The Emerging Therapeutic Potential of 8-Bromo-4-methylisoquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking a Privileged Scaffold

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, isoquinoline alkaloids have long been a source of therapeutic innovation.[2] Modern drug discovery continues to leverage this versatile heterocycle, with synthetic derivatives being explored for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] This guide focuses on a specific, underexplored subclass: 8-Bromo-4-methylisoquinoline derivatives. The strategic placement of a bromine atom at the 8-position and a methyl group at the 4-position offers unique opportunities for modulating physicochemical properties and biological targets. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and mechanistic underpinnings of this promising class of molecules.

The Rationale for this compound in Drug Design

The introduction of a bromine atom into a pharmacophore can significantly influence its biological activity. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, can enhance binding affinity to target proteins. Furthermore, the lipophilicity conferred by the bromine atom can improve membrane permeability and bioavailability. The methyl group at the 4-position can also contribute to target engagement through hydrophobic interactions and may influence the overall conformation of the molecule.

While direct studies on the biological activity of this compound are nascent, the broader family of bromo-substituted quinolines and isoquinolines has demonstrated significant promise, particularly in oncology and infectious diseases.

Potential Biological Activities and Mechanistic Insights

Based on the established activities of structurally related compounds, this compound derivatives are hypothesized to possess significant potential in several therapeutic areas.

Anticancer Activity

Bromo-substituted quinoline and isoquinoline derivatives have shown potent antiproliferative effects against a range of cancer cell lines.[3][4] The primary mechanism of action for many of these compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[3][4]

-

Topoisomerase I Inhibition: Derivatives such as 5,7-dibromo-8-hydroxyquinoline have been found to inhibit human topoisomerase I.[3] It is plausible that this compound derivatives could similarly stabilize the topoisomerase I-DNA cleavage complex, leading to double-strand breaks and apoptosis.

-

Induction of Apoptosis: Studies on related bromo-quinolines have demonstrated their ability to induce apoptosis, as evidenced by DNA laddering assays.[3][4]

The proposed mechanism of topoisomerase I inhibition is depicted below:

Caption: Proposed mechanism of anticancer activity via Topoisomerase I inhibition.

Antimicrobial Activity

The isoquinoline scaffold is present in many natural antimicrobial agents. Synthetic derivatives, particularly those with halogen substitutions, have shown potent activity against a range of bacterial pathogens, including drug-resistant strains.[5]

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives demonstrated strong inhibitory effects on E. coli DNA gyrase and S. aureus Topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.

The workflow for evaluating antimicrobial activity is outlined below:

Caption: Experimental workflow for antimicrobial evaluation.

Enzyme Inhibition

The isoquinoline nucleus is a versatile scaffold for designing enzyme inhibitors.[7][8] The specific substitution pattern of this compound may allow for potent and selective inhibition of various kinases, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound derivatives can be approached through the functionalization of a pre-formed isoquinoline core. The following protocols are based on established methodologies for the synthesis of substituted isoquinolines.

Synthesis of 8-Bromoisoquinoline

A common route to 8-bromoisoquinoline involves the electrophilic bromination of isoquinoline.

Protocol 1: Bromination of Isoquinoline

-

Reaction Setup: To a solution of isoquinoline in concentrated sulfuric acid at -25°C, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below -20°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia) to a pH of 9.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure to yield 8-bromoisoquinoline.

Synthesis of 4-Substituted-8-bromoisoquinolines

Further functionalization at the 4-position can be achieved through various synthetic transformations. A plausible route to introduce a methyl group at the 4-position of 8-bromoisoquinoline is not directly available in the provided search results. However, a method for the synthesis of 4-aminoisoquinoline-8-methyl formate from 8-bromoisoquinoline is described, which can be adapted.[1]

Protocol 2: Synthesis of 4-Bromo-isoquinoline-8-methyl-formate (A Key Intermediate)

-

Carbonylation of 8-Bromoisoquinoline: In the presence of a palladium catalyst, react 8-bromoisoquinoline with carbon monoxide in methanol to generate 8-isoquinolinecarboxylic acid methyl ester.[1]

-

Bromination at the 4-Position: Treat the 8-isoquinolinecarboxylic acid methyl ester with N-bromosuccinimide in acetic acid at reflux to yield 4-bromo-isoquinoline-8-methyl-formiate.[1]

Data Summary: Biological Activities of Related Bromo-Substituted Quinolines and Isoquinolines

The following table summarizes the reported biological activities of bromo-substituted quinoline and isoquinoline derivatives, which serve as a proxy for the potential of this compound derivatives.

| Compound Class | Biological Activity | Target/Mechanism | IC50/MIC Values | Reference |

| Brominated Methoxyquinolines | Anticancer | Topoisomerase I Inhibition | IC50: 5.45–9.6 µg/mL (against C6, HeLa, HT29 cells) | [3] |

| 5,7-Dibromo-8-hydroxyquinoline | Anticancer | Topoisomerase I Inhibition, Apoptosis Induction | IC50: 6.7–25.6 µg/mL (against C6, HeLa, HT29 cells) | [4] |

| 9-Bromo-substituted indolizinoquinoline-5,12-diones | Antibacterial (Gram-positive) | DNA Gyrase and Topoisomerase IV Inhibition | MIC: as low as 0.031 µg/mL (against MRSA) | [6] |

| 7-Bromo-8-hydroxyquinoline | Antimicrobial (Gram-negative) | Not specified | Not specified | [9][10] |

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area for drug discovery. The existing literature on related bromo-substituted heterocycles strongly suggests potential for potent anticancer and antimicrobial activities. Future research should focus on the development of efficient synthetic routes to a diverse library of this compound derivatives and their systematic evaluation in a panel of biological assays.

Key areas for future investigation include:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the impact of various substituents at different positions of the this compound core on biological activity.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

References

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (Patent No. CN104447547A).

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]

-

Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. (2015). PubMed. [Link]

-

Enzyme inhibition assay of compounds (8–14) and variation of MARK4 activity with the ligand (14) concentration. ResearchGate. [Link]

-

QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate. [Link]

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). PMC. [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). MDPI. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC. [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2021). PMC. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. [Link]

-

Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. (2023). PMC. [Link]

Sources

- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 2. 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine | Benchchem [benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Discovery and History – The Emergence of a Scaffold

An In-Depth Technical Guide to the Discovery, History, and Synthesis of 8-Bromo-4-methylisoquinoline

Abstract This technical guide provides a comprehensive analysis of This compound (CAS: 958880-30-3), a privileged scaffold in modern medicinal chemistry. Unlike historical compounds discovered by serendipity, this molecule emerged through rational drug design, specifically as a critical intermediate for MALT1 inhibitors and anthelmintic agents . This document details its chemical evolution, structural significance, and a validated synthetic protocol, serving as a reference for researchers in lead optimization and process chemistry.

1.1. From Obscurity to Utility (2000s – Present) The history of this compound is not defined by a single "eureka" moment but by its rising prominence in high-throughput screening (HTS) and Structure-Activity Relationship (SAR) campaigns.

-

Early Context: Historically, isoquinoline research focused on the 1- and 3-positions (due to the Reissert reaction and Pomeranz-Fritsch synthesis). The 4- and 8-positions were synthetically challenging to access simultaneously.

-

The Turning Point (MALT1 Inhibitors): The compound gained significant traction with the discovery of small-molecule inhibitors for Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) . Patents filed by major pharmaceutical entities (e.g., Janssen, WO2018119036) utilized the this compound core to construct pyrazole-based inhibitors. The 8-bromo group served as a reliable handle for Buchwald-Hartwig aminations, while the 4-methyl group provided a metabolic block, preventing oxidation at the electron-rich 4-position.

-

Recent Applications: By 2021, the scaffold appeared in anthelmintic research (WO2021018839), targeting calcium-gated potassium channels (Slo-1) in nematodes, validating its versatility across therapeutic areas.

1.2. Structural Rationale

-

8-Bromo Handle: Located on the benzenoid ring, this position is electronically distinct from the pyridine ring, allowing for selective palladium-catalyzed cross-coupling (Suzuki, Buchwald) without interfering with the nitrogen heterocycle.

-

4-Methyl "Magic Methyl": The introduction of a methyl group at C4 often improves potency by filling hydrophobic pockets in the target protein and blocking metabolic clearance (CYP450 oxidation), a common liability for unsubstituted isoquinolines.

Part 2: Chemical Synthesis – The Validated Pathway

2.1. Strategic Analysis Direct bromination of 4-methylisoquinoline is not recommended as a primary route. Electrophilic aromatic substitution on isoquinolines typically favors the 5-position (kinetic product) over the 8-position. Consequently, the most robust industrial route relies on the Nitration-Reduction-Sandmeyer sequence, ensuring regiochemical purity.

2.2. Synthesis Workflow Diagram The following diagram illustrates the logical flow from starting material to the target scaffold.

Caption: Figure 1. The regioselective synthesis of this compound via the Sandmeyer route.

2.3. Detailed Experimental Protocol

Step 1: Regioselective Nitration

-

Reagents: 4-Methylisoquinoline (1.0 eq), KNO₃ (1.1 eq), H₂SO₄ (conc.).

-

Procedure: Dissolve 4-methylisoquinoline in concentrated H₂SO₄ at 0°C. Add KNO₃ portion-wise, maintaining internal temperature <5°C. The protonated isoquinolinium species directs nitration to the benzenoid ring (positions 5 and 8).

-

Critical Insight: The 5-nitro isomer is the major product. The 8-nitro isomer (approx. 30-40%) must be separated via fractional crystallization from ethanol or silica gel chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm 8-nitro regiochemistry via ¹H NMR (distinct splitting pattern of the benzenoid protons compared to the 5-nitro isomer).

Step 2: Reduction to Amine

-

Reagents: 8-Nitro-4-methylisoquinoline, Fe powder (5.0 eq), NH₄Cl, EtOH/H₂O.

-

Procedure: Reflux the nitro compound with iron powder in aqueous ethanol. Monitor by TLC until the nitro spot disappears. Filter through Celite to remove iron oxides.

-

Yield: Typically >85%.[1]

Step 3: The Sandmeyer Reaction (Bromination)

-

Reagents: 8-Amino-4-methylisoquinoline, NaNO₂ (1.2 eq), HBr (48%), CuBr (1.1 eq).

-

Procedure:

-

Diazotization: Suspend the amine in 48% HBr and cool to -5°C. Add aqueous NaNO₂ dropwise. The solution must remain clear (diazo salt formation).

-

Substitution: Transfer the cold diazonium solution slowly into a stirring solution of CuBr in HBr at 60°C. Nitrogen gas evolution will be vigorous.

-

Workup: Basify with NaOH (to pH 9), extract with DCM, and purify via column chromatography.

-

-

Why this works: The diazonium group is an excellent leaving group, allowing the bromide ion (catalyzed by Cu(I)) to install the bromine atom specifically at C8, bypassing the regioselectivity issues of direct bromination.

Part 3: Applications in Drug Discovery

3.1. Case Study: MALT1 Inhibitors The primary utility of this compound is its role as a precursor for inhibitors of the MALT1 paracaspase, a therapeutic target for B-cell lymphomas.

3.2. MALT1 Signaling Pathway Context Inhibiting MALT1 blocks the NF-κB signaling pathway, which is constitutively active in certain lymphomas. The this compound scaffold is often coupled with hydrazine or pyrazole derivatives to create the active pharmacophore.

Caption: Figure 2. Mechanism of action for MALT1 inhibitors derived from the this compound scaffold.

References

-

Janssen Pharmaceutica NV. (2018). Pyrazole derivatives as MALT1 inhibitors. WO2018119036A1. Link

-

Bayer Animal Health GmbH. (2021). Isoquinoline derivatives and their use for the treatment of parasitic infections.[2] WO2021018839A1. Link

-

BenchChem. (2024). Synthesis of 4-Methyl-8-nitroisoquinoline: Protocols and Applications.Link

-

Gordon, M., & Pearson, D. E. (1964).[3] The Bromination of Isoquinoline.[3][4][5] Journal of Organic Chemistry, 29(2), 329–332. (Foundational text on isoquinoline bromination regioselectivity).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. WO2021018839A1 - Isoquinoline derivatives and their use for the treatment of parasitic infections - Google Patents [patents.google.com]

- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 8-Bromo-4-methylisoquinoline

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling of 8-bromo-4-methylisoquinoline represents a distinct challenge in medicinal chemistry. While the isoquinoline scaffold is a privileged structure in kinase inhibitor discovery (e.g., PI3K, CK2 inhibitors), the 8-position presents a "perfect storm" of reactivity hurdles:

-

Peri-Steric Hindrance: The bromine at C8 suffers from significant steric repulsion with the proton at C1 (similar to the 1,8-interaction in naphthalene), impeding the approach of the palladium catalyst.

-

Catalyst Poisoning: The basic nitrogen at C2 is capable of coordinating to the palladium center (

), potentially sequestering the catalyst from the active cycle. -

Electronic Deactivation: The 4-methyl group is electron-donating, slightly increasing the electron density of the ring system and raising the activation energy for the oxidative addition step compared to electron-poor isoquinolines.

This guide provides two validated protocols: Method A (Standard High-Throughput) for reactive boronic acids, and Method B (Advanced Steric/Electronic) for difficult coupling partners.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.

Figure 1: Catalytic Cycle & Interference Pathways

Caption: The catalytic cycle showing the critical competition between oxidative addition at C8 and non-productive N-coordination.

Optimization Matrix

The following table summarizes the strategic choices for reagents. The selection of the ligand is the single most critical factor for this substrate.

| Variable | Recommendation | Rationale |

| Catalyst Source | Pd(dppf)Cl₂·DCM (Method A) XPhos Pd G3 (Method B) | Pd(dppf) is robust for general cases. XPhos is bulky; it prevents N-coordination and forces oxidative addition at the hindered C8 position. |

| Base | Na₂CO₃ (Standard) K₃PO₄ (Difficult) | Carbonate is mild and prevents dehalogenation. Phosphate is more basic, necessary for bulky boronic acids or low-reactivity substrates. |

| Solvent System | 1,4-Dioxane / Water (4:1) | The aqueous component is non-negotiable; it dissolves the inorganic base and activates the boronic acid (formation of boronate species). |

| Temperature | 90°C - 100°C | High temperature is required to overcome the activation barrier of the C8 oxidative addition and reverse any Pd-N coordination. |

Experimental Protocols

Method A: Standard Protocol (High-Throughput)

Best for: Coupling with electron-deficient or sterically unencumbered aryl boronic acids.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Na₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the isoquinoline substrate, boronic acid, and Na₂CO₃.

-

Solvent Addition: Add the Dioxane/Water mixture.[1]

-

Critical Step: Sparge the solvent with Nitrogen or Argon for 10 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly against a positive flow of inert gas. Cap the vial immediately.

-

Reaction: Heat the block/bath to 90°C . Stir vigorously (1000 rpm) for 4–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Isoquinolines often streak on silica; adding 1% Et₃N to the eluent can improve peak shape.

Method B: Advanced Protocol (Sterically Demanding)

Best for: Coupling with ortho-substituted aryl boronic acids or when Method A fails.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: THF / Water (10:1 v/v) or Toluene / Water (10:1 v/v)

Step-by-Step Workflow:

-

Prep: If using older boronic acids, consider recrystallizing them or using excess (2.0 equiv) as they may contain boroxine anhydrides.

-

Degassing: In a separate flask, sparge the solvent mixture (THF/Water) with Argon for 20 minutes.

-

Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, K₃PO₄, and XPhos Pd G3.

-

Initiation: Add the degassed solvent via syringe. Seal the vessel under Argon.

-

Reaction: Heat to 80°C (THF) or 100°C (Toluene).

-

Note: The XPhos ligand creates a highly active monolithic Pd(0) species that is bulky enough to avoid coordination to the isoquinoline nitrogen, facilitating the difficult oxidative addition at C8.

-

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify as above.

Troubleshooting & Quality Control

Figure 2: Troubleshooting Logic Flow

Caption: Decision tree for addressing common stalling points in isoquinoline couplings.

Common Issues:

-

Protodeboronation: If the aryl boronic acid has electron-withdrawing groups (e.g., 2-fluoro-phenyl), it may lose the boron group before coupling.

-

Fix: Use the corresponding Pinacol Ester or Potassium Trifluoroborate salt instead of the free acid.

-

-

Pd-N Chelation: If the reaction turns black immediately and stalls.

-

Fix: Increase temperature to 110°C (if solvent allows) to promote ligand dissociation from the nitrogen, or switch to Buchwald Precatalysts (Method B).

-

Safety & Handling

-

This compound: Irritant. Avoid inhalation.

-

Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

-

Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before heating.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Havel, S., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold (Analogue to 8-bromo-isoquinoline). Bioorganic Chemistry, 107, 104560.[3]

-

BenchChem. (2025).[1][2][4] Application Notes for Suzuki Coupling of 8-bromo-6-methylquinolin-2(1H)-one (Structural Analog). BenchChem Protocols.

Sources

experimental procedure for the bromination of 4-methylisoquinoline

An In-depth Technical Guide to the Regioselective Bromination of 4-Methylisoquinoline

Introduction: The Synthetic Value of Brominated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of a bromine atom onto this heterocyclic system provides a versatile synthetic handle for further molecular elaboration. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the bromo-substituted isoquinoline can be transformed into a diverse array of complex derivatives.[1][2] This application note provides a detailed, field-proven protocol for the regioselective bromination of 4-methylisoquinoline, focusing on the rationale behind the experimental design to ensure reproducibility and high yield.

Mechanistic Rationale: Achieving Regiocontrol through Acid Catalysis

The bromination of isoquinoline is an electrophilic aromatic substitution reaction. The isoquinoline ring system consists of two fused rings: a pyridine ring (electron-deficient) and a benzene ring (electron-rich). In the absence of a catalyst, the benzene ring is more susceptible to electrophilic attack. However, to achieve high regioselectivity and to prevent unwanted side reactions, the reaction is conducted in a strong acid, such as concentrated sulfuric acid (H₂SO₄).

The rationale for using a strong acid is twofold:

-

Deactivation of the Pyridine Ring : The nitrogen atom of the isoquinoline is protonated by the strong acid. This N-protonation further deactivates the entire pyridine ring system towards electrophilic attack, making it significantly less reactive than the benzene ring.[3]

-

Enhanced Electrophilicity : The acid activates the brominating agent, N-Bromosuccinimide (NBS), increasing its electrophilicity and promoting the reaction.

Consequently, electrophilic substitution occurs exclusively on the homocyclic (benzene) ring. For the isoquinoline core, substitution is strongly favored at the C-5 and C-8 positions. In this specific case of 4-methylisoquinoline, the dominant product expected from this procedure is 5-bromo-4-methylisoquinoline .

Caption: Reaction mechanism for the bromination of 4-methylisoquinoline.

Detailed Experimental Protocol

This protocol is designed for the regioselective synthesis of 5-bromo-4-methylisoquinoline. The procedure is based on established methods for the bromination of the parent isoquinoline ring system.[3][4]

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Methylisoquinoline | Three-neck round-bottom flask (250 mL) |

| N-Bromosuccinimide (NBS) | Magnetic stirrer with stir bar |

| Concentrated Sulfuric Acid (98%) | Thermometer |

| Dichloromethane (DCM) | Ice-water bath |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Dropping funnel |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Separatory funnel |

| Brine (Saturated NaCl solution) | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction and filtration |

| Silica Gel (for column chromatography) | Fume hood |

| Ethyl Acetate / Hexanes (for chromatography) | Personal Protective Equipment (PPE) |

Safety Precautions: A Self-Validating System

Trustworthiness in any protocol begins with safety. Adherence to these guidelines is mandatory.

-

Corrosive Reagents : Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It causes severe burns upon contact.[5] N-Bromosuccinimide is also corrosive and causes skin burns and eye damage.[6] All manipulations must be performed in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or nitrile).[5][7]

-

Exothermic Reaction : The dissolution of reagents in sulfuric acid and the subsequent neutralization are exothermic. Maintain strict temperature control using an ice bath to prevent runaway reactions.

-

Handling NBS : N-Bromosuccinimide can be a source of bromine, which is toxic and corrosive.[8][9] Old or discolored (yellow/orange) NBS should be recrystallized from hot water to remove residual bromine before use, as this can affect reaction outcomes.[10] Store NBS protected from light and moisture.[6]

-

Quenching : Have a container of saturated sodium thiosulfate solution readily available to neutralize any spills of bromine-containing compounds.

Step-by-Step Reaction Procedure

-

Reaction Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath. All glassware must be dry. The entire procedure should be conducted under a nitrogen or argon atmosphere to prevent moisture contamination.[3]

-

Reagent Preparation : In the flask, add 4-methylisoquinoline (1.0 eq). Carefully and slowly, add concentrated sulfuric acid (approx. 10 mL per gram of starting material) while stirring and maintaining the internal temperature below 10 °C. Stir until all the starting material has dissolved completely.

-

Cooling : Cool the reaction mixture to between -15 °C and -10 °C. Achieving and maintaining this low temperature is critical for ensuring high regioselectivity.[11]

-

Addition of NBS : In a separate container, dissolve N-Bromosuccinimide (1.1 eq) in a small amount of concentrated sulfuric acid. Add this solution to the dropping funnel.

-

Reaction Execution : Add the NBS solution dropwise to the stirred 4-methylisoquinoline solution over a period of 30-45 minutes. Critically, ensure the internal temperature does not rise above -10 °C during the addition.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at -10 °C for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice/bicarbonate solution, extracting with ethyl acetate, and spotting on a silica plate.

-

Quenching the Reaction : Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

Workup and Purification

-

Neutralization : While keeping the beaker in an ice bath, slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH ~7-8). Be cautious of vigorous gas (CO₂) evolution.

-

Thiosulfate Wash : Add saturated sodium thiosulfate solution and stir for 10 minutes to quench any unreacted brominating species.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification : The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[12] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.

Product Characterization

The identity and purity of the final product, 5-bromo-4-methylisoquinoline, should be confirmed using standard analytical techniques.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons. The introduction of the bromine at C-5 will influence the chemical shifts and coupling constants of the protons on the benzene ring (H-6, H-7, H-8).

-

¹³C NMR : The carbon spectrum will show a new signal for the carbon bearing the bromine atom (C-5) and shifts in the signals of adjacent carbons.

-

Mass Spectrometry : Will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the described protocol.

| Parameter | Value | Rationale |

| Molar Ratio (4-MeIso : NBS) | 1 : 1.1 | A slight excess of NBS ensures complete consumption of the starting material. |

| Reaction Temperature | -15 °C to -10 °C | Crucial for maximizing regioselectivity towards the C-5 position.[11] |

| Reaction Time | 3-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |

| Expected Yield | 70-85% | Based on analogous reactions with isoquinoline.[3] |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of 5-bromo-4-methylisoquinoline.

References

-

ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. Retrieved February 10, 2026, from [Link]

-

Thieme E-Books & E-Journals. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved February 10, 2026, from [Link]

-

Semantic Scholar. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved February 10, 2026, from [Link]

-

University of California, Riverside Environmental Health & Safety. (n.d.). Bromine SOP. Retrieved February 10, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods. [Link]

-

RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved February 10, 2026, from [Link]

-

Ökten, S., Aslantaş, M., & Çakmak, O. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Published online. [Link]

- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

Xu, X., et al. (2020). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 25(4), 923. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved February 10, 2026, from [Link]

-

Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

-

Royal Society of Chemistry. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved February 10, 2026, from [Link]

-

Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(51), 35933-35937. [Link]

-

University Course Material. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved February 10, 2026, from [Link]

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Material and Chemical Industry. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and... Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Bromination - Common Conditions. Retrieved February 10, 2026, from [Link]

-

Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8049. [Link]

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 10, 2026, from [Link]

- Google Patents. (n.d.). US3314762A - Bromine purification process.

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved February 10, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 2.2.4.2A: Reagent Purification. [Link]

-

ResearchGate. (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds | Request PDF. Retrieved February 10, 2026, from [Link]

-

Micallef, A. S., et al. (2003). Brominated isoindolines: Precursors to functionalised nitroxides. Australian Journal of Chemistry, 56(1), 35-41. [Link]

-

Chen, Y., et al. (2020). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 25(19), 4552. [Link]

-

ResearchGate. (n.d.). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2 | Request PDF. Retrieved February 10, 2026, from [Link]

Sources

- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. fishersci.com [fishersci.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 9. carlroth.com [carlroth.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

functionalization of the 8-Bromo-4-methylisoquinoline scaffold

Executive Summary: Strategic Value of the Scaffold

The 8-Bromo-4-methylisoquinoline scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its value lies in its orthogonal reactivity profile, allowing for sequential, site-selective functionalization.

-

The C8-Bromine: A robust handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Unlike the labile C1 position, the C8 position is sterically demanding (peri-position to the nitrogen lone pair), requiring specialized catalytic systems for efficient turnover.

-

The C4-Methyl Group: Often ignored, this group serves two roles: (1) a metabolic block to prevent oxidation of the electron-rich C4 position, and (2) a "benzylic-like" handle for lateral functionalization (radical bromination or oxidation to carbaldehydes).

-

The C1-Position: The most electrophilic site. While unsubstituted in the starting material, it is primed for Minisci reactions or conversion to a 1-chloro derivative via N-oxide activation, enabling SNAr displacements.

This guide outlines three high-value workflows to diversify this scaffold, moving from the halogen handle to the electronic core.

Module A: C8-Diversification (The Halogen Handle)

Objective: Install aryl or heteroaryl groups at the C8 position while preserving the C4-methyl and the pyridine ring integrity.

Technical Insight: The 8-position of isoquinoline is sterically congested due to the peri-interaction with the C1-proton and the nitrogen lone pair. Standard Pd(PPh3)4 conditions often fail due to slow oxidative addition or reductive elimination. We recommend using Buchwald’s biaryl phosphine ligands (e.g., XPhos or SPhos) , which form a monoligated Pd(0) species that is highly active and bulky enough to facilitate the coupling at hindered centers.

Protocol A1: Sterically Demanding Suzuki-Miyaura Coupling

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a microwave vial with the substrate, boronic acid, and XPhos Pd G3 catalyst.

-

Solvation: Add degassed THF (concentration 0.2 M).

-

Activation: Add the aqueous K3PO4 solution. The biphasic nature helps solubilize inorganic byproducts.

-

Reaction: Seal the vial and heat to 60°C for 12 hours (thermal) or 80°C for 45 mins (microwave).

-

Checkpoint: The reaction mixture should turn from orange/red to black (active Pd species). If palladium black precipitates early (silvery mirror), oxygen was likely present.

-

-

Workup: Dilute with EtOAc, wash with brine, and dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes:EtOAc gradient). The product usually elutes later than the starting bromide due to increased polarity of the biaryl system.

Graphviz Workflow: C8-Coupling Pathway

Module B: C1-Activation (The Electronic Hotspot)

Objective: Activate the C1 position for nucleophilic displacement. This is critical for installing amino or ether linkages found in many kinase inhibitors.

Technical Insight: Direct SNAr on the isoquinoline core is difficult without a leaving group. The "Reissert-Henze" type activation strategy involves converting the nitrogen to an N-oxide , which renders the C1 position highly electrophilic. Subsequent treatment with POCl3 effects a rearrangement to the 1-chloro derivative (Meisenheimer complex intermediate), a versatile electrophile.

Protocol B1: N-Oxidation and Chlorination Sequence

Step 1: N-Oxidation

-

Dissolve this compound in DCM (0.1 M).

-

Cool to 0°C and add m-CPBA (1.2 equiv) portion-wise.

-

Warm to RT and stir for 4 hours.

-

Checkpoint: TLC will show a significantly more polar spot (N-oxide).

-

-

Wash with saturated NaHCO3 to remove m-chlorobenzoic acid. Isolate the N-oxide solid.

Step 2: Chlorination (The Rearrangement)

-

Suspend the dry N-oxide in anhydrous CHCl3.

-

Add POCl3 (5.0 equiv) dropwise at RT (Exothermic!).

-

Reflux at 70°C for 3 hours.

-

Quench: Pour carefully onto ice/water with vigorous stirring (POCl3 hydrolysis is violent). Neutralize with NaOH to pH 7.

-

Isolate: Extract with DCM. The product is 1-Chloro-8-bromo-4-methylisoquinoline .

Graphviz Workflow: C1-Activation

Module C: C4-Methyl Lateral Functionalization

Objective: Modify the methyl group to an aldehyde or bromide for chain extension.

Technical Insight: The C4-methyl group is "benzylic" in nature but electronically deactivated compared to a toluene methyl group due to the electron-deficient pyridine ring. Radical bromination (Wohl-Ziegler) using NBS is the most reliable method. Light activation (LED) or radical initiators (AIBN) are required.

Protocol C1: Radical Bromination

Reagents:

-

Substrate: this compound[10]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (10 mol%) or Benzoyl Peroxide

-

Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative)

Procedure:

-

Dissolve substrate in PhCF3 (0.2 M).

-

Add NBS and AIBN.

-

Reflux (80-90°C) for 4-6 hours.

-

Checkpoint: Succinimide floats to the top of the solvent as a white solid (PhCF3 is dense).

-

-

Filter off succinimide while hot.

-

Concentrate filtrate. The product, 8-bromo-4-(bromomethyl)isoquinoline , is unstable on silica and should be used immediately for nucleophilic substitution (e.g., with amines or alkoxides).

Summary of Reaction Conditions

| Transformation | Target Site | Reagents | Critical Parameter | Typical Yield |

| Suzuki Coupling | C8-Br | XPhos Pd G3, Ar-B(OH)₂, K₃PO₄ | Steric bulk of ligand | 75-90% |

| Buchwald Amination | C8-Br | Pd₂(dba)₃, BINAP, NaOtBu | Anhydrous conditions | 60-80% |

| N-Oxide Formation | N-Atom | m-CPBA, DCM, 0°C | Control of exotherm | >90% |

| Chlorination | C1-H → C1-Cl | POCl₃, Reflux | Quench safety (Ice) | 80-85% |

| Radical Bromination | C4-Me | NBS, AIBN, PhCF₃ | Anhydrous solvent | 50-70% |

References

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (General 8-bromoquinoline coupling conditions). Link

-

Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[5] (Ligand selection for hindered substrates). Link

-

National Institutes of Health (NIH) - PubChem. (2025). This compound (Compound Summary).[10]Link

-

Donohoe, T. J., et al. (2023).[11] Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters.[9][11][12] (Context on C4 reactivity). Link

-

Common Organic Chemistry. (2023). Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols.[13]Link

Sources

- 1. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]